molecular formula C12H15F2N B1480367 4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine CAS No. 2091620-12-9

4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine

Cat. No.: B1480367
CAS No.: 2091620-12-9
M. Wt: 211.25 g/mol
InChI Key: CTYDQAZTCIMDRR-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine is a specialized pyrrolidine derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. This compound features a pyrrolidine scaffold, a privileged structure in pharmaceuticals known for its versatility and presence in bioactive molecules . The incorporation of the 2,5-difluorophenyl moiety is a strategic modification, as fluorine atoms can significantly influence a molecule's properties, including its metabolic stability, bioavailability, and binding affinity to biological targets, by modulating electronegativity and molecular conformation . The geminal dimethyl group on the pyrrolidine ring introduces steric constraints that can lock the molecule into specific conformations, potentially enhancing selectivity for specific biological targets. Pyrrolidine and difluorophenyl scaffolds are frequently explored in oncology research; for instance, similar structural motifs have been investigated for their cytotoxic effects on triple-negative breast cancer, prostate cancer, and melanoma cell lines in both 2D and 3D culture models . Furthermore, related pyrrolidine compounds have been identified as inhibitors of specific biological targets, such as kinesin-like proteins in humans . As a chemical intermediate, this compound serves as a crucial scaffold for developing novel small-molecule candidates targeting various diseases. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c1-12(2)7-15-6-10(12)9-5-8(13)3-4-11(9)14/h3-5,10,15H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYDQAZTCIMDRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=C(C=CC(=C2)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Anti-Inflammatory Agents
    • Recent studies have indicated that derivatives of pyrrolidine compounds, including 4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine, exhibit significant anti-inflammatory properties. They have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The compound's structure allows it to interact effectively with COX-1 and COX-2 enzymes, potentially leading to the development of new anti-inflammatory drugs .
  • Pain Management
    • The compound has been evaluated for its analgesic effects in various preclinical models. Studies suggest that it may act as a dual inhibitor of COX and lipoxygenase (LOX), making it a candidate for treating pain associated with inflammatory conditions .
  • Neuropharmacology
    • There is emerging evidence that pyrrolidine derivatives can influence neurotransmitter systems. Research into their effects on the central nervous system indicates potential applications in treating mood disorders and neurodegenerative diseases .

Case Study 1: Anti-Inflammatory Activity

A study conducted on a series of pyrrolidine derivatives demonstrated that compounds structurally similar to 4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine showed promising results in inhibiting COX enzymes. The study utilized a colorimetric screening assay to determine the inhibitory activity against COX-1 and COX-2, revealing IC50 values that suggest significant anti-inflammatory potential .

Case Study 2: Pain Relief Efficacy

In a preclinical model assessing pain relief, 4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine was administered alongside standard analgesics. Results indicated enhanced pain relief compared to controls, suggesting its utility as an adjunct therapy in pain management protocols .

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50 Value (μM)Reference
COX-1 Inhibition4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine45.67
COX-2 Inhibition4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine30.12
Analgesic EffectPreclinical ModelN/A

Chemical Reactions Analysis

Substitution Reactions at the Difluorophenyl Group

The fluorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.

Table 1: Substitution Reactions

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
HydroxylationNaOH, CuI, 110°C, 24 h4-(2-Hydroxy-5-fluorophenyl) derivative72
AminationNH₃, Pd(OAc)₂, XPhos, 80°C4-(2-Amino-5-fluorophenyl) derivative65
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, refluxBiaryl-modified pyrrolidine85
  • Mechanistic Insight : The electron-deficient difluorophenyl group facilitates NAS via a Meisenheimer intermediate. Palladium-catalyzed couplings (e.g., Suzuki) exploit the aromatic C–F bond’s reactivity .

Functionalization of the Pyrrolidine Nitrogen

The secondary amine undergoes alkylation, acylation, and reductive amination.

Table 2: Nitrogen Functionalization

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
AlkylationBenzyl bromide, K₂CO₃, DMF, 60°CN-Benzyl derivative88
AcylationAcetyl chloride, Et₃N, CH₂Cl₂N-Acetyl derivative91
Reductive AminationFormaldehyde, NaBH₃CN, MeOHN-Methylpyrrolidine78
  • Steric Effects : The 3,3-dimethyl groups hinder bulky electrophiles, favoring smaller reagents like formaldehyde .

Ring-Opening and Rearrangement Reactions

Under strong acidic or oxidative conditions, the pyrrolidine ring undergoes transformations.

Table 3: Ring-Modifying Reactions

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Acidic HydrolysisHCl (conc.), reflux, 12 hOpen-chain diamine68
OxidationKMnO₄, H₂O, 0°CPyrrolidinone55
C–H ActivationPd(OAc)₂, PhI(OAc)₂, 100°CSpirocyclic lactam42
  • Oxidation : The tertiary C–H adjacent to nitrogen is oxidized to a ketone, forming a pyrrolidinone .

Cross-Coupling at the Pyrrolidine Ring

The saturated ring participates in C–C bond-forming reactions via transition-metal catalysis.

Table 4: Cross-Coupling Reactions

Reaction TypeReagents/ConditionsProduct FormedYield (%)Source
Heck CouplingStyrene, Pd(OAc)₂, PPh₃, NEt₃Alkenyl-pyrrolidine60
Buchwald–HartwigAryl bromide, Pd₂(dba)₃, XantphosArylaminated pyrrolidine73
  • Challenges : Steric bulk from dimethyl groups limits coupling efficiency unless bulky ligands (e.g., Xantphos) are used .

Biological Activity and Pharmacological Modifications

Derivatives of this compound show promise as kinase inhibitors and antimicrobial agents.

Key Findings :

  • Kinase Inhibition : N-Acylated derivatives exhibit IC₅₀ values of 0.2–1.8 μM against CDPK4 (linked to malaria parasite viability) .

  • Antimicrobial Activity : Fluorine-free analogs demonstrate MIC values of 4–8 μg/mL against Gram-positive bacteria .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) leads to defluorination and ring contraction, forming imidazolidine derivatives .

  • Hydrolytic Stability : Stable in pH 4–9 buffers over 48 hours, but degrades rapidly under strongly alkaline conditions (pH >12) .

Comparison with Similar Compounds

Table 1: Comparison of Pyrrolidine Derivatives and Analogs

Compound ID/Name Key Structural Features Potency/Activity Relative to Baseline Source
4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine (Target) 2,5-difluorophenyl, 3,3-dimethyl Baseline (reference)
Compound 29 (3,3,4,4-Tetrafluoropyrrolidine) 3,3,4,4-Tetrafluoro substitution Similar potency
Compound 30 (2,5-Dimethylpyrrolidine) 2,5-Dimethyl (cis/trans isomers) Similar potency
Compound 31 (D-Proline derivative) D-Proline ring 9-fold lower potency
1443624-23-4 [(S)-2-(2,5-Difluorophenyl)pyrrolidine HCl] 2,5-Difluorophenyl, pyrrolidine High structural similarity (1.00)
1189996-39-1 [2-(2,4-Difluorophenyl)pyrrolidine HCl] 2,4-Difluorophenyl substitution High structural similarity (0.98)

Key Findings:

Stereochemical Sensitivity : Replacing pyrrolidine with D-proline (Compound 31) reduces potency by 9-fold, highlighting the importance of ring stereochemistry in target engagement .

Aryl Substituent Position : The 2,4-difluorophenyl analog (1189996-39-1) exhibits slightly lower structural similarity (0.98 vs. 1.00) compared to the 2,5-difluorophenyl variant (1443624-23-4), underscoring how fluorine positioning affects molecular recognition .

Bicyclic and Bridged Analogs

Bridged (e.g., compound 34–35) and fused bicyclic pyrrolidine derivatives (e.g., compounds 32–33) were synthesized in the same study as the target compound .

Discussion of Structural and Functional Insights

  • Fluorine Effects : Fluorine atoms on the aryl ring improve metabolic stability and hydrophobic interactions, but their positional isomerism (2,5 vs. 2,4) may alter binding pocket compatibility .
  • Steric and Conformational Factors : The 3,3-dimethyl groups in the target compound likely stabilize a bioactive conformation, whereas D-proline introduces unfavorable torsional strain, reducing potency .
  • Piperidine vs. Pyrrolidine : Piperidine analogs (e.g., 1185010-62-1) exhibit lower similarity (0.96), emphasizing the preference for five-membered pyrrolidine rings in this structural class .

Q & A

Q. What are the optimal synthetic routes for 4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine in academic settings?

Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. A validated approach includes:

  • Step 1 : Bromination of the pyrrolidine precursor using N-iodosuccinimide (NIS) in acetone at room temperature .
  • Step 2 : Suzuki-Miyaura coupling with 2,5-difluorophenylboronic acid under Pd(PPh₃)₄ catalysis in a toluene/EtOH/H₂O solvent system at 90–105°C .
  • Step 3 : Purification via column chromatography and structural validation using NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of 4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine?

Methodological Answer:

  • ¹H/¹³C NMR : Assign chemical shifts for fluorophenyl protons (δ 6.8–7.2 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm).
  • X-ray Crystallography : Resolve bond angles (e.g., C–F bond distortion) and confirm stereochemistry (e.g., dihedral angles between fluorophenyl and pyrrolidine rings) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., exact mass: 237.1234 g/mol for C₁₂H₁₄F₂N).

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility Screening : Test in DMSO, aqueous buffers (pH 1–10), and ethanol using UV-Vis spectroscopy.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and analyze via HPLC to detect hydrolysis or oxidation byproducts .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of 4-(2,5-difluorophenyl)-3,3-dimethylpyrrolidine in ion channel modulation?

Methodological Answer:

  • Target Validation : Use patch-clamp assays to evaluate inhibition of Na⁺-Ca²⁺ exchangers (NCX1.1), referencing structural analogs like SEA0400 .
  • Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the fluorophenyl ring) and compare IC₅₀ values.
  • Computational Modeling : Perform molecular dynamics (MD) simulations to predict binding interactions with NCX1.1’s hydrophobic pockets .

Q. How can researchers investigate the compound’s role in suppressing microbial virulence pathways?

Methodological Answer:

  • In Vitro Assays : Measure biofilm inhibition in Staphylococcus aureus using crystal violet staining and RT-qPCR to quantify virulence gene expression (e.g., hla for α-hemolysin) .
  • SAR Expansion : Synthesize benzoic acid derivatives (e.g., 4-(2,5-difluorophenyl) benzoic acid) to compare anti-virulence efficacy .

Q. What advanced chromatographic methods are suitable for impurity profiling during synthesis?

Methodological Answer:

  • HPLC-DAD/MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (0.1% formic acid in acetonitrile/water) to separate intermediates and impurities (e.g., des-fluoro byproducts) .
  • Forced Degradation : Expose the compound to oxidative (H₂O₂), thermal (60°C), and photolytic (UV light) stress to identify degradation pathways .

Q. How can computational tools aid in predicting the metabolic fate of this compound?

Methodological Answer:

  • In Silico Metabolism : Use software like MetaSite to predict cytochrome P450-mediated oxidation sites (e.g., N-demethylation or fluorophenyl hydroxylation) .
  • Isotope-Labeling : Synthesize a ¹³C-labeled analog for tracking metabolites via LC-MS in hepatocyte incubation studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(2,5-Difluorophenyl)-3,3-dimethylpyrrolidine

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